

BNC-1 Antibody for Western Blotting: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: BNC-1

Cat. No.: B1667341

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These application notes provide a comprehensive guide for the use of the **BNC-1** antibody in Western blotting. The **BNC-1** antibody targets the Zinc finger protein basонуclin-1 (BNC1), a key transcription factor involved in the regulation of cell proliferation and differentiation, particularly in keratinocytes.[\[1\]](#)[\[2\]](#)

Product Information

Feature	Description
Target	Zinc finger protein basонуclin-1 (BNC1) [3] [4]
Synonyms	Basonuclin, BNC, BSN1, HsT19447 [5]
Applications	Western Blot (WB), Immunocytochemistry (ICC), Immunohistochemistry (IHC), ELISA [4]
Species Reactivity	Human, Mouse, Rat [4] [6]
Molecular Weight (Predicted)	~110-111 kDa [1] [5]
Cellular Localization	Nucleus and Cytoplasm [1] [4]

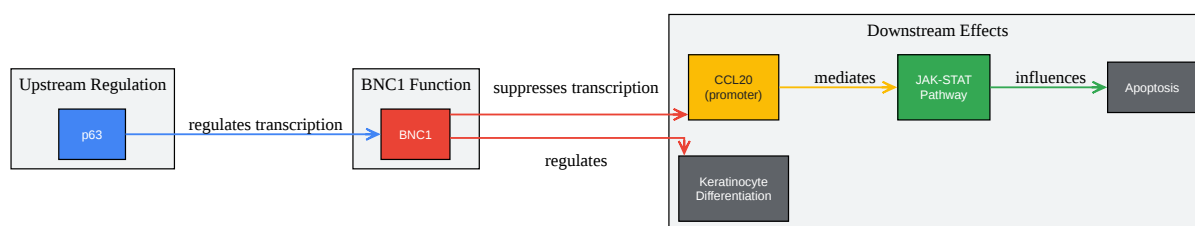
Quantitative Data Summary

The following table summarizes recommended starting dilutions and observed molecular weights for the **BNC-1** antibody in Western blotting applications. Optimization may be required for specific experimental conditions.

Application	Recommended Dilution	Concentration	Observed Molecular Weight
Western Blot	1:500 - 1:1000	1.0 µg/ml	~110 kDa[5][6]

BNC1 Signaling Pathway in Keratinocyte Differentiation

BNC1 plays a crucial role as a transcription factor in regulating the differentiation of keratinocytes. It is known to be transcriptionally regulated by p63, a master regulator of epithelial development.[7] BNC1, in turn, can influence the expression of genes involved in the cell cycle and differentiation. One identified pathway involves its regulation of the chemokine CCL20, which can then modulate the JAK-STAT signaling pathway, impacting cell apoptosis.[8]

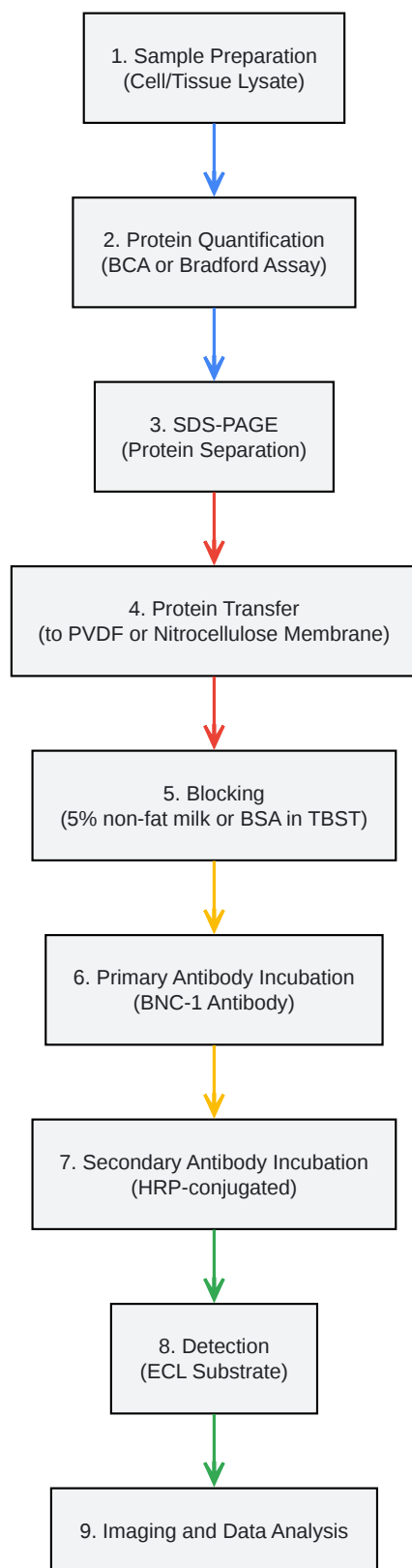


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Caption: BNC1 signaling in keratinocyte differentiation.

Western Blotting Experimental Workflow

The following diagram outlines the key steps for performing a Western blot experiment using the **BNC-1** antibody.



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Caption: Western Blotting workflow for **BNC-1** antibody.

Detailed Experimental Protocol: Western Blotting

This protocol provides a detailed methodology for the detection of BNC1 protein in cell lysates and tissue homogenates using the **BNC-1** antibody.

1. Materials and Reagents

- **BNC-1** Primary Antibody
- HRP-conjugated secondary antibody (anti-rabbit or anti-mouse, depending on the host of the primary antibody)
- Cell lines (e.g., HaCaT, A431) or tissue samples (e.g., skin, testis)
- RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
- BCA or Bradford protein assay kit
- Laemmli sample buffer (4x)
- Tris-glycine SDS-PAGE gels (8-10%)
- PVDF or nitrocellulose membranes
- Transfer buffer
- Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)
- Tris-buffered saline with Tween-20 (TBST)
- Enhanced chemiluminescence (ECL) detection reagents
- Chemiluminescence imaging system

2. Sample Preparation

- Cell Lysates:
 - Culture cells to 70-80% confluency.
 - Wash cells twice with ice-cold PBS.
 - Add ice-cold RIPA buffer with inhibitors to the plate and scrape the cells.
 - Incubate on ice for 30 minutes with occasional vortexing.
 - Centrifuge at 14,000 x g for 15 minutes at 4°C.
 - Collect the supernatant containing the protein lysate.
- Tissue Homogenates:
 - Excise tissue and immediately freeze in liquid nitrogen.
 - Grind the frozen tissue to a fine powder using a mortar and pestle.
 - Add ice-cold RIPA buffer with inhibitors and homogenize further.
 - Follow steps 4-6 from the cell lysate protocol.

3. Protein Quantification

- Determine the protein concentration of the lysates using a BCA or Bradford assay according to the manufacturer's instructions.

4. SDS-PAGE

- Thaw protein lysates on ice.
- Mix an appropriate amount of protein (20-40 µg) with Laemmli sample buffer to a final 1x concentration.
- Boil the samples at 95-100°C for 5 minutes.
- Load the samples and a molecular weight marker onto a Tris-glycine SDS-PAGE gel.

- Run the gel at 100-120V until the dye front reaches the bottom.

5. Protein Transfer

- Equilibrate the gel, PVDF/nitrocellulose membrane, and filter papers in transfer buffer.
- Assemble the transfer stack according to the manufacturer's instructions for your transfer apparatus (wet or semi-dry).
- Transfer the proteins from the gel to the membrane. Transfer conditions will vary depending on the system used (e.g., 100V for 1 hour for wet transfer).

6. Blocking

- After transfer, wash the membrane briefly with TBST.
- Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.

7. Antibody Incubation

- Primary Antibody:
 - Dilute the **BNC-1** antibody in blocking buffer to the recommended starting dilution (e.g., 1:1000).
 - Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
- Washing:
 - Wash the membrane three times for 10 minutes each with TBST.
- Secondary Antibody:
 - Dilute the HRP-conjugated secondary antibody in blocking buffer according to the manufacturer's recommendations.

- Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
- Final Washes:
 - Wash the membrane three times for 10 minutes each with TBST.

8. Detection and Imaging

- Prepare the ECL substrate according to the manufacturer's instructions.
- Incubate the membrane with the ECL substrate for the recommended time.
- Capture the chemiluminescent signal using an appropriate imaging system. Adjust exposure times to avoid signal saturation.

9. Data Analysis

- Analyze the resulting bands to determine the presence and relative abundance of BNC1 protein. The expected band should be around 110 kDa. Use a loading control (e.g., β -actin, GAPDH) to normalize for protein loading variations.

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